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Introduction
Diethyl diethylmalonate (CAS No. 77-25-8) is a diester of diethylmalonic acid with the

molecular formula C₁₁H₂₀O₄.[1][2] It serves as a key intermediate in organic synthesis,

particularly in the production of pharmaceuticals and other fine chemicals. A thorough

understanding of its structural and chemical properties is essential for its application in

research and development. This guide provides an in-depth overview of the spectroscopic data

for diethyl diethylmalonate, including Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, tabulated data,

and visualizations of analytical workflows and fragmentation pathways are presented to

facilitate its identification and characterization.

Spectroscopic Data
The following sections summarize the key spectroscopic data for diethyl diethylmalonate,

presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).
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Table 1: ¹H NMR Spectroscopic Data for Diethyl Diethylmalonate

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.19 Quartet 4H -O-CH₂-CH₃ (Ester)

~1.90 Quartet 4H -C-(CH₂-CH₃)₂

~1.25 Triplet 6H -O-CH₂-CH₃ (Ester)

~0.82 Triplet 6H -C-(CH₂-CH₃)₂

Table 2: ¹³C NMR Spectroscopic Data for Diethyl Diethylmalonate[3]

Chemical Shift (δ, ppm) Assignment

~171.6 C=O (Ester Carbonyl)

~61.0 -O-CH₂-CH₃ (Ester Methylene)

~57.5 -C-(CH₂-CH₃)₂ (Quaternary Carbon)

~29.7 -C-(CH₂-CH₃)₂

~14.1 -O-CH₂-CH₃ (Ester Methyl)

~8.7 -C-(CH₂-CH₃)₂

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Table 3: Key IR Absorption Bands for Diethyl Diethylmalonate[2][4]
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Wavenumber (cm⁻¹) Intensity Assignment

2970 - 2880 Strong C-H Stretch (Alkyl)

~1735 Strong C=O Stretch (Ester)

1250 - 1150 Strong C-O Stretch (Ester)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, enabling the determination of its molecular weight and structural features.

The molecular weight of diethyl diethylmalonate is 216.27 g/mol .[1][2]

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of Diethyl
Diethylmalonate[1]

m/z Relative Intensity (%)
Possible Fragment
Assignment

216 Low [M]⁺˙ (Molecular Ion)

188 46.16
[M - C₂H₄]⁺˙ (McLafferty

Rearrangement)

171 Moderate [M - OC₂H₅]⁺

143 Moderate [M - COOC₂H₅]⁺

115 30.85 [M - COOC₂H₅ - C₂H₄]⁺

69 34.46 [C₅H₉]⁺

29 99.99 [C₂H₅]⁺ (Base Peak)

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above.

Instrument parameters should be optimized for the specific equipment used.
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NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 10-20 mg of diethyl diethylmalonate in 0.6-

0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard. Transfer the solution to a 5 mm NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the

deuterium signal of the CDCl₃. Optimize the magnetic field homogeneity by shimming.

¹H NMR Acquisition:

Acquire a standard one-pulse ¹H spectrum.

Typical parameters: 30° pulse angle, 1-2 second relaxation delay, 16-32 scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

Typical parameters: 30° pulse angle, 2-second relaxation delay, 512 or more scans

depending on concentration.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Calibrate

the chemical shift scale using the TMS signal (0.00 ppm).

FTIR Spectroscopy Protocol (ATR Method)
Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal (typically

diamond or germanium) is clean. Record a background spectrum of the empty crystal.

Sample Application: Place a single drop of liquid diethyl diethylmalonate directly onto the

center of the ATR crystal, ensuring it is fully covered.

Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-

added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
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Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final absorbance or transmittance IR spectrum.

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after

analysis.

Mass Spectrometry Protocol (GC-MS, EI Method)
Sample Preparation: Prepare a dilute solution of diethyl diethylmalonate (e.g., 1 mg/mL) in

a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Setup:

Injector: Set to a temperature of ~250°C.

GC Column: Use a standard nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at

10-20°C/min to a final temperature of ~280°C.

MS Interface: Set the transfer line temperature to ~280°C.

Acquisition:

Inject 1 µL of the sample solution into the GC.

The mass spectrometer is operated in Electron Ionization (EI) mode with a standard

electron energy of 70 eV.

Scan a mass range of m/z 25 to 300.

Data Analysis: Identify the chromatographic peak corresponding to diethyl diethylmalonate.

Analyze the mass spectrum associated with this peak to identify the molecular ion and

characteristic fragment ions.

Visualizations
Diagrams created using the DOT language provide a clear visual representation of the

analytical workflow and molecular fragmentation.
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Spectroscopic Analysis Workflow
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Step 1: Preparation

Step 2: Data Acquisition

Step 3: Interpretation

Sample: Diethyl Diethylmalonate

Sample Preparation
(Dissolve in Solvent/Neat)

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy
(FTIR-ATR)

Mass Spectrometry
(GC-MS EI)

Spectroscopic Data
(Spectra, Peaks, m/z)

Structural Elucidation
& Confirmation
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C₁₁H₂₀O₄⁺˙
(Diethyl Diethylmalonate)
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Fragmentation
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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